![molecular formula C25H26N4O3 B1681015 SM 16 CAS No. 614749-78-9](/img/structure/B1681015.png)
SM 16
描述
SM-16 is an inhibitor of activin-like kinase 5 (ALK5), also known as the TGF-β type 1 receptor (Ki = 44 nM). It is selective for ALK5 over a panel of 60 non-ALK kinases, as well as ALK1 and ALK6, at 10 µM. SM-16 inhibits TGF-β1-induced reporter activity (IC50 = 64 nM) and SMAD2/3 phosphorylation (IC50s = 160-620 nM) in vitro. In vivo, SM-16 (15 and 30 mg/kg) inhibits neointimal formation and luminal narrowing in a rat model of carotid injury. SM-16 (5 mg/kg) inhibits tumor growth in an murine malignant mesothelioma model.
SM16 is a novel Type I TGF-β signaling inhibitor.
科学研究应用
The compound 4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide is a bicyclic structure with a bicyclo[2.2.2]octane core and benzodioxole and pyridine moieties. Research indicates that this compound may have potential pharmacological properties, particularly in targeting biological pathways.
Chemical Reactivity
The chemical reactivity of 4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide can be analyzed through various types of reactions. Synthesis typically involves several steps, and recent advancements in synthetic methodologies have streamlined these processes, making them more efficient and environmentally friendly.
Applications
The applications of 4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide are diverse:
- Biological Activity Initial studies suggest that compounds with similar structures exhibit significant biological activities. Related compounds have demonstrated inhibition of key signaling pathways involved in cancer progression and inflammation.
- Interaction Studies Interaction studies are crucial for understanding how this compound affects biological systems. In vitro studies often focus on measuring the compound's effects on cell viability and signaling pathway modulation.
Structural Analogs
Several compounds share structural features with 4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide. Examples of other compounds that contain a benzodioxolyl moiety include:
- (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, which is an impurity of Tadalafil .
- 4-((4-(benzo[d][1,3]dioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzamide .
- 4-[[[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1,3-thiazol-2-yl]amino]methyl]benzamide .
作用机制
- These actions modify neuronal activity by affecting glutamate and GABA release in brain circuits like the prefrontal cortex and hippocampus .
- Blockade of 5-HT3 receptors and SERTs, along with stimulation of 5-HT1A and partial 5-HT1B receptors, contributes to these changes in neuronal activity .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
生化分析
Biochemical Properties
SM 16 plays a significant role in biochemical reactions, particularly those involving the TGF-β pathway . It interacts with the TGF-βRI, inhibiting its kinase activity . This interaction disrupts the phosphorylation of Smad2, a protein that is crucial for the transmission of signals from the TGF-β receptor to the nucleus .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting TGF-βRI, it influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of TGF-βRI by this compound disrupts the TGF-β signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TGF-βRI, inhibiting its kinase activity . This inhibition prevents the phosphorylation of Smad2, thereby disrupting the TGF-β signaling pathway . This disruption can lead to changes in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to suppress tumor phosphorylated Smad2/3 levels for at least 3 hours following treatment of tumor-bearing mice with a single i.p. bolus of 20 mg/kg this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 20 mg/kg, this compound has been shown to inhibit tumor growth in a mouse xenograft model
Metabolic Pathways
Given its role as a TGF-βRI inhibitor, it is likely that it interacts with enzymes and cofactors involved in the TGF-β signaling pathway .
Subcellular Localization
Given its role as a TGF-βRI inhibitor, it is likely that it localizes to the cell membrane where the TGF-βRI is located .
生物活性
The compound 4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide is a complex organic molecule notable for its potential biological activity, particularly in the field of medicinal chemistry. Its structure includes a bicyclic framework and functional groups such as imidazole and carboxamide, which are known to influence biological interactions.
Chemical Structure and Properties
This compound features a molecular formula of C23H24N4O3 and a molar mass of approximately 430.5 g/mol. The structural components include:
- Bicyclo[2.2.2]octane framework
- Imidazole ring
- Benzodioxole moiety
- Pyridine substituent
These structural elements contribute to its reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit pathways associated with cancer progression. Key findings include:
- Inhibition of TGFβ signaling : The compound inhibits Transforming Growth Factor-beta (TGFβ)-induced plasminogen activator inhibitor-luciferase activity with an IC50 value of 64 nM, affecting Smad2 phosphorylation at concentrations between 100 and 620 nM .
- In vivo efficacy : Studies indicate that it penetrates tumor cells effectively, leading to a reduction in phosphorylated Smad2/3 levels, showcasing its potential as an anticancer agent.
Biological Activity Data
The following table summarizes comparative biological activities of similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
SM16 | Similar bicyclic structure; inhibits TGFβ pathway | Inhibits tumor growth in vivo |
Alogabat | Contains pyridine; GABAA receptor modulator | Positive allosteric modulator |
Amdizalisib | Phosphatidylinositol 3-kinase inhibitor | Antineoplastic properties |
These compounds illustrate the unique bicyclic framework of the target compound as a distinguishing feature that may confer specific biological activities not present in others .
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound, particularly regarding its role in cancer therapy:
- Anticancer Effects : In vitro studies have shown significant inhibition of cancer cell proliferation through modulation of TGFβ signaling pathways.
- Kinase Interaction : Interaction studies revealed moderate off-target activity against specific kinases such as Raf and p38/SAPK, indicating potential unintended side effects that require further evaluation in clinical settings .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the bicyclic structure.
- Functionalization with imidazole and benzodioxole moieties.
Careful control of reaction conditions is essential to ensure high yield and purity .
属性
IUPAC Name |
4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-15-3-2-4-17(27-15)21-20(16-5-6-18-19(13-16)32-14-31-18)28-23(29-21)25-10-7-24(8-11-25,9-12-25)22(26)30/h2-6,13H,7-12,14H2,1H3,(H2,26,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHTXZGCTPDXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C34CCC(CC3)(CC4)C(=O)N)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SM16 interact with its target and what are the downstream effects?
A1: SM16 exerts its effects by binding to the ATP binding site of TGFβRI kinase (ALK5) [, , ]. This interaction prevents phosphorylation of SMAD2/3 by TGFβRII, effectively blocking the TGFβ signaling pathway [, , , ]. This blockade disrupts TGFβ-induced effects, such as the epithelial-mesenchymal transition, suppression of antitumor immunity [], and promotion of tumor-induced immunosuppression []. SM16 also shows nanomolar inhibition of ALK4 and weak (micromolar) inhibition of Raf and p38 [].
Q2: What is the molecular formula and weight of SM16?
A2: While the provided research papers do not explicitly state the molecular formula and weight of SM16, this information can be deduced from its chemical name: 4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide. Based on this, the molecular formula is C26H28N4O3 and the molecular weight is 444.53 g/mol.
Q3: What are the main findings regarding SM16's efficacy in preclinical studies?
A4: Preclinical studies demonstrate that SM16 exhibits potent antitumor activity in various mouse models of cancer, including mesothelioma [, , , ], breast cancer [, ], lung cancer [], and colorectal and pancreatic cancers []. The compound effectively inhibits tumor growth, reduces metastasis, and prevents tumor recurrence after surgical resection [, , , , , , ]. Importantly, SM16's antitumor efficacy appears to be immune-mediated, as its effects are diminished in immunodeficient mice and augmented when combined with immunotherapies [, , , , ].
Q4: Has SM16 shown any effect on cardiac function in preclinical models?
A5: Yes, a study investigating the role of SMAD2 in pressure overload found that SM16 administration preserved cardiac function in mice subjected to aortic banding []. The compound attenuated cardiomyocyte hypertrophy, improved cardiac function parameters, and prevented downregulation of SERCA2, suggesting a potential role in improving cardiomyocyte calcium handling [].
Q5: What is known about SM16's influence on the immune system?
A6: SM16 appears to modulate the immune response, primarily by interfering with TGFβ signaling, a pathway known to suppress antitumor immunity [, , ]. In preclinical models, SM16 treatment leads to:
- Enhanced IFN-γ production and antitumor cytotoxic T lymphocyte (CTL) activity in splenocytes [].
- Increased infiltration of leukocytes (macrophages, natural killer cells, CD8+ T cells) into the tumor microenvironment [, ].
- Increased expression of activation markers on tumor-infiltrating T cells, indicating enhanced activation [, ].
- Upregulation of immunostimulatory cytokines, chemokines, and endothelial adhesion molecules within the tumor, suggesting enhanced immune cell recruitment [].
- Synergistic antitumor effects when combined with immunotherapies like adenovirus expressing IFN-β (Ad.IFN-β) or HPV-E7 vaccination (Ad.E7) [, ].
Q6: What is known about SM16's stability and what are the formulation strategies employed?
A8: While the research papers don't provide detailed stability data for SM16, they highlight its successful formulation for oral delivery in preclinical studies [, , , , ]. One study specifically mentions that SM16 was administered orally through mouse chow, demonstrating its stability in this formulation [, ]. Another study investigated the impact of different carrier materials on the thermodynamic properties and recrystallization kinetics of andrographolide-solid dispersions [], showcasing efforts to enhance drug stability and solubility through formulation optimization.
Q7: What tools and resources were crucial for conducting the research on SM16?
A7: The research on SM16 involved various tools and techniques, including:
- Cell culture: Culturing various cancer cell lines allowed researchers to investigate SM16's effects on cell signaling, morphology, invasion, and response to TGFβ [, , , , ].
- Animal models: Syngeneic mouse models of different cancer types were instrumental in evaluating SM16's antitumor activity, impact on metastasis, and effects on immune cell populations [, , , , , , , ].
- Molecular biology techniques: Western blotting, real-time PCR, and flow cytometry were essential for assessing protein expression, gene expression, and immune cell populations in both in vitro and in vivo experiments [, , , , , , ].
- Immunological assays: IFN-γ ELISAs and CTL assays helped determine the functional activity of immune cells following SM16 treatment [].
- Pharmacokinetic analysis: Measuring SM16 concentration in tissues and organs provided insights into its distribution and penetration into tumor cells [].
- Computational chemistry: While not extensively discussed, one study mentioned using biacore analysis to confirm SM16's binding affinity to its target [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。